molecular formula C16H18N2O4 B1521816 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate CAS No. 1186194-95-5

2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate

Cat. No.: B1521816
CAS No.: 1186194-95-5
M. Wt: 302.32 g/mol
InChI Key: ROHNZSLNPHHLFH-UHFFFAOYSA-N
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Description

2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate is a complex organic compound belonging to the indole family, which are known for their diverse biological activities and significance in natural products and pharmaceuticals. This compound features a fused bicyclic structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method includes the use of transition metal-catalyzed cross-coupling reactions to construct the indole core followed by subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indole nitrogen to its corresponding N-oxide.

  • Reduction: Reduction of the carbonyl groups to alcohols.

  • Substitution: Replacement of hydrogen atoms on the indole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Indole N-oxide derivatives.

  • Reduction: Indole derivatives with hydroxyl groups.

  • Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential use in drug discovery and development due to its structural complexity and biological activity.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Indole-3-carboxylate

  • 2-Methylindole

  • 5-Methylindole

Uniqueness: 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate stands out due to its unique structural features, such as the tert-butyl and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?

Properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 1,5-dihydroazeto[3,2-e]indole-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(20)18-8-10-9-7-12(14(19)21-4)17-11(9)5-6-13(10)18/h5-7,17H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHNZSLNPHHLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C1C=CC3=C2C=C(N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131217
Record name 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-95-5
Record name 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate
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